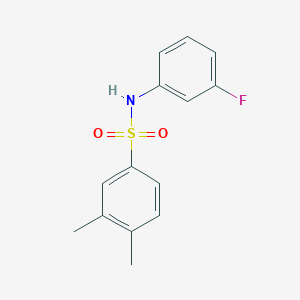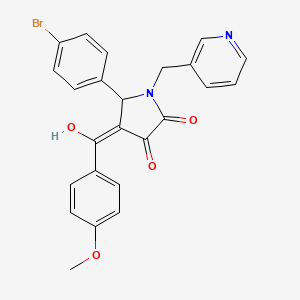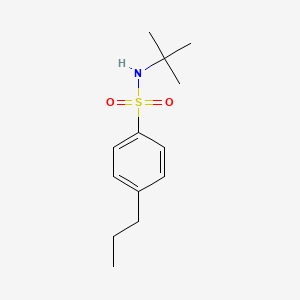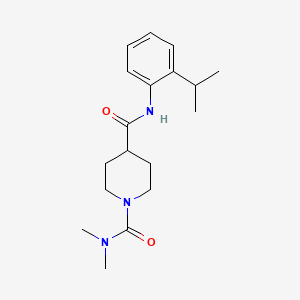![molecular formula C13H14N6O3 B5295596 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is a chemical compound that has attracted a lot of attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of bacterial cell walls. It has also been suggested that the compound works by reducing the production of pro-inflammatory cytokines through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile are still being studied. However, it has been found to have low toxicity and is well-tolerated in animal studies. The compound has been shown to have a favorable pharmacokinetic profile, with good bioavailability and rapid clearance from the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile in lab experiments include its broad-spectrum antimicrobial activity, anti-inflammatory effects, and potential anticancer properties. However, the limitations of using the compound include its high cost of synthesis and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Investigation of the potential use of the compound in the treatment of various bacterial infections, inflammatory diseases, and cancer.
3. Development of more cost-effective synthesis methods for the compound.
4. Investigation of potential side effects of the compound and its long-term safety.
5. Development of new derivatives of the compound with improved pharmacokinetic properties and efficacy.
Conclusion
In conclusion, 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is a chemical compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity, anti-inflammatory effects, and potential anticancer properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, potential side effects, and long-term safety.
Synthesis Methods
The synthesis of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile involves the reaction of 2-nitrobenzaldehyde and morpholine with cyanoacetamide in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield after purification by recrystallization.
Scientific Research Applications
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c14-9-11(13(15)18-5-7-22-8-6-18)17-16-10-3-1-2-4-12(10)19(20)21/h1-4,15-16H,5-8H2/b15-13?,17-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZQXWHVUSLIRA-KSELWCIKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)
![1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B5295526.png)
![N-{[(4-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5295531.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295541.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5295555.png)
![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)




![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)